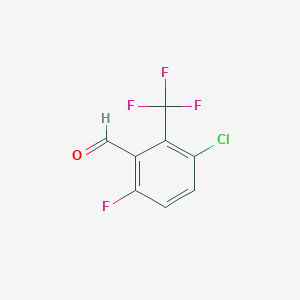

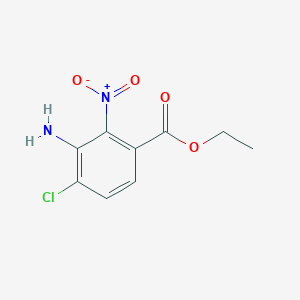

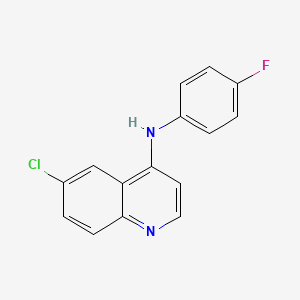

methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of similar compounds involves chemoselective reactions. For instance, the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium it yields 5-amino pyrazoles . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has also been developed .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques. For instance, the structure of 5-amino-1-methyl-4-nitroimidazole was determined using X-ray single crystal diffraction . The molecular formula of a similar compound, Ethyl 5-amino-1-methylpyrazole-4-carboxylate, is C7H11N3O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, Pyrazole is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C. It is a weak base and is soluble in water .Applications De Recherche Scientifique

Structural and Theoretical Studies

One of the primary scientific applications of pyrazole derivatives, such as methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, is in structural and theoretical investigations. These compounds have been the subject of combined experimental and theoretical studies to understand their biologically significant characteristics. For instance, research on pyrazole-4-carboxylic acid derivatives has highlighted their importance in the field of organic chemistry, where structural, spectral, and theoretical investigations provide insights into their molecular characteristics and potential applications in various domains including pharmaceuticals and materials science (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have shown effectiveness as corrosion inhibitors, a crucial application in the protection of metals against corrosion, particularly in industrial settings. Studies have demonstrated that these compounds can significantly inhibit corrosion in metals such as mild steel, used extensively in the industrial sector. The efficiency of these inhibitors can reach up to 98.8% at certain concentrations, making them valuable for extending the lifespan of metal components in corrosive environments (Dohare et al., 2017).

Synthesis of Novel Compounds and Pharmacological Applications

Another significant application of this compound is in the synthesis of novel compounds with potential pharmacological properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against cancer cells, showcasing the role of these derivatives in developing new therapeutic agents (Hassan et al., 2014).

Material Science and Engineering Applications

The research on pyrazole derivatives extends to material science, where their properties are harnessed for developing new materials and enhancing the performance of existing ones. For instance, the corrosion inhibition performance of pyranopyrazole derivatives has been studied for their potential use in protecting mild steel in corrosive environments, highlighting the application of these compounds in engineering and materials science (Yadav et al., 2016).

Mécanisme D'action

Pyrazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound would interact with these targets, leading to changes in their function and potentially affecting various biochemical pathways .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and the duration of its action .

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

methyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-3-5-9(6-4-8)15-11(13)10(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVVKQBYNMLXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)

![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)